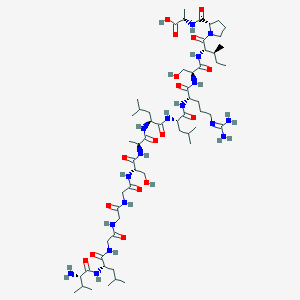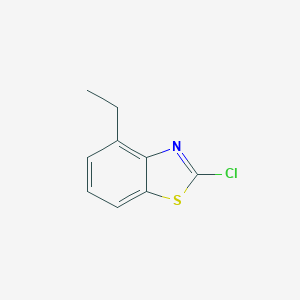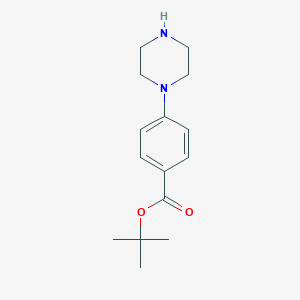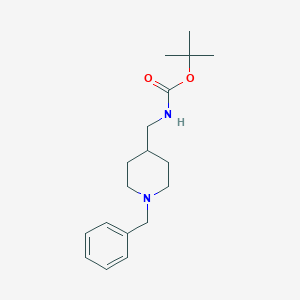
5-Ethenyl-4,6-dimethylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethenyl-4,6-dimethylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. It is a yellowish powder that is soluble in organic solvents. This compound has gained significant attention due to its potential applications in various scientific research areas, including medicinal chemistry, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of 5-Ethenyl-4,6-dimethylpyridin-2-amine is not fully understood. However, studies have shown that it interacts with various enzymes and receptors in the body, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 5-Ethenyl-4,6-dimethylpyridin-2-amine has significant anti-inflammatory and analgesic effects. It has also been shown to possess anti-cancer properties, as it induces apoptosis in cancer cells. Additionally, it has been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-Ethenyl-4,6-dimethylpyridin-2-amine in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-Ethenyl-4,6-dimethylpyridin-2-amine. One area of research is the development of new synthetic methods for this compound, which may improve its yield and purity. Another area of research is the exploration of its potential applications in materials science, where it may be used as a precursor for the synthesis of novel materials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic benefits in various disease conditions.
Conclusion:
In conclusion, 5-Ethenyl-4,6-dimethylpyridin-2-amine is a chemical compound that has gained significant attention due to its potential applications in various scientific research areas. Its synthesis method is relatively simple, and it has been extensively studied for its potential therapeutic benefits in medicinal chemistry and biochemistry. While there are limitations to its use in lab experiments, there are several future directions for research on this compound, which may lead to the development of new materials and therapeutic agents.
Applications De Recherche Scientifique
5-Ethenyl-4,6-dimethylpyridin-2-amine has been extensively studied for its potential applications in various scientific research areas. One of the major areas of research is medicinal chemistry, where this compound has been shown to possess significant anti-inflammatory and analgesic properties. It has also been studied for its potential use as an anti-cancer agent.
Propriétés
Numéro CAS |
179555-08-9 |
|---|---|
Formule moléculaire |
C9H12N2 |
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
5-ethenyl-4,6-dimethylpyridin-2-amine |
InChI |
InChI=1S/C9H12N2/c1-4-8-6(2)5-9(10)11-7(8)3/h4-5H,1H2,2-3H3,(H2,10,11) |
Clé InChI |
DAOLPFYKXJNTQK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C=C)C)N |
SMILES canonique |
CC1=CC(=NC(=C1C=C)C)N |
Synonymes |
2-Pyridinamine,5-ethenyl-4,6-dimethyl-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S)-2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol](/img/structure/B65081.png)

![5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B65085.png)
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B65094.png)
![2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid](/img/structure/B65099.png)
![2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxyphenyl)amino]-4-methyl-5-phenyl-](/img/structure/B65100.png)





